Methyl 3-fluoro-5-nitrobenzoate
Overview
Description
“Methyl 3-fluoro-5-nitrobenzoate” is a chemical compound with the CAS Number: 883987-72-2 . It has a molecular weight of 199.14 and its IUPAC name is this compound . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as 5-methyl-2-nitrobenzoic acid, has been achieved through the nitration of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . This process is considered environmentally friendly due to its high selectivity of substrates and green nitrating process .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6FNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 50-52 degrees Celsius .Scientific Research Applications
Synthesis Processes
- Methyl 3-fluoro-5-nitrobenzoate is used in various synthesis processes. For example, an efficient and environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid employs nitration of methyl 3-methylbenzoate, highlighting the use of similar compounds in green chemistry processes (Mei, Yao, Yu, & Yao, 2018).
Building Blocks for Heterocyclic Synthesis
- Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to this compound, serve as multireactive building blocks for heterocyclic oriented synthesis. This includes the creation of various nitrogenous cycles, demonstrating the compound's role in the synthesis of complex heterocycles used in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Organic Chemistry Research
- In organic chemistry research, the synthesis of related compounds, like 5-fluoro-2-nitrobenzoic acid, is fundamental. This synthesis process often involves multiple steps, including nitration and recrystallization, and is crucial for understanding reaction mechanisms and developing new synthetic methods (Miller & Mitchison, 2004).
Solubility and Chemical Property Analysis
- Studies also focus on determining the solute descriptors of related compounds, like 2-methyl-3-nitrobenzoic acid, in various solvents. This research is significant for predicting solubility in organic solvents and understanding the physical and chemical properties of these compounds (Hart et al., 2017).
Synthetic Methodologies
- The synthesis of compounds like 2-Fluoro-4-nitrobenzoic acid, which share structural similarities with this compound, are improved through various methodologies. These methodologies focus on high yield, cost-effectiveness, and quality, highlighting the ongoing efforts to optimize chemical synthesis processes (Xu, Xu, & Zhu, 2013).
Applications in Fluorescent Labeling
- Derivatives of nitrobenzoic acid, like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, are used as fluorescent labeling reagents in high-performance liquid chromatography. This application is vital for sensitive detection in biochemical analysis (Watanabe & Imai, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-fluoro-5-nitrobenzoate is a chemical compound used in organic synthesis
Mode of Action
Nitrobenzoate compounds typically act as electrophiles in chemical reactions . They can undergo reactions such as nitration, where a nitro group is added to a molecule, often under the influence of a catalyst .
Biochemical Pathways
Nitrobenzoate compounds are often involved in electrophilic aromatic substitution reactions . These reactions can lead to the formation of various products, depending on the specific conditions and reactants involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, temperature and solvent conditions can also impact the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
Methyl 3-fluoro-5-nitrobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, fluorinase enzymes are known to catalyze the formation of carbon-fluorine bonds, which are crucial in the synthesis of fluorinated organic compounds . The interaction between this compound and fluorinase enzymes enhances the stability and bioavailability of the compound, making it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain transcription factors, such as signal transducer and activator of transcription 3 (STAT3), which plays a critical role in cell growth and survival . By disrupting STAT3 activity, this compound can induce cell growth inhibition and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of target enzymes, altering their conformation and activity. For instance, this compound can inhibit the activity of fluorinase enzymes by binding to their active sites, preventing the formation of carbon-fluorine bonds . This inhibition can lead to changes in the metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under dry, room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and adverse effects. At higher doses, it can cause significant toxic effects, including cellular damage and organ dysfunction . Understanding the dosage thresholds and toxic effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through enzymatic reactions, leading to the formation of intermediate metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported by L-type amino acid transporters, which are upregulated in certain tumor cells . This selective transport mechanism contributes to the compound’s accumulation in specific tissues, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
methyl 3-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQWLIUUPZAOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656052 | |
Record name | Methyl 3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883987-72-2 | |
Record name | Methyl 3-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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